Product packaging for 7-Aminobenzo[A]pyrene(Cat. No.:CAS No. 72297-05-3)

7-Aminobenzo[A]pyrene

Cat. No.: B017798
CAS No.: 72297-05-3
M. Wt: 267.3 g/mol
InChI Key: CYLGRLTVDYSTRG-UHFFFAOYSA-N
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Description

7-Aminobenzo[a]pyrene (CAS 72297-05-3) is an aromatic amine metabolite of the prominent environmental pollutant and potent carcinogen Benzo[a]pyrene (B[a]P) . This compound is a critical reference standard and analytical tool in environmental toxicology and cancer research, enabling scientists to investigate the metabolic activation pathways of polycyclic aromatic hydrocarbons (PAHs) . Main Applications & Research Value: Biomarker and Toxicological Studies: As a metabolite in the complex activation pathway of B[a]P, this compound aids in understanding the progression from procarcinogen to ultimate DNA-binding species. This pathway culminates in the formation of Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), the ultimate carcinogen that forms stable adducts with DNA, leading to mutations . Mechanism of Action: B[a]P requires metabolic activation to exert its carcinogenic effects. This compound represents an intermediate stage in this process, which involves cytochrome P450 enzymes and epoxide hydrolase. Research into this and related amino-PAHs is crucial for accurately assessing the carcinogenic risk of nitro-PAHs and parent PAHs in biological systems . Analytical Reference Standard: This compound is essential for the development and validation of highly sensitive analytical methods, such as UHPLC-Orbitrap High-Resolution Mass Spectrometry, used for the quantification of trace-level PAH metabolites in complex biological matrices like human urine . Researchers utilize this compound to gain deeper insights into the mechanisms of PAH-induced carcinogenesis, human biomonitoring, and for refining risk assessment models. Please Note: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13N B017798 7-Aminobenzo[A]pyrene CAS No. 72297-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]pyren-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGRLTVDYSTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502297
Record name Benzo[pqr]tetraphen-7-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60502297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72297-05-3
Record name Benzo[a]pyren-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72297-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[pqr]tetraphen-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Activation and Biotransformation Pathways of 7 Aminobenzo a Pyrene

Enzymatic Systems Involved in 7-Aminobenzo[a]pyrene Metabolism

While specific studies on this compound are scarce, the metabolism of other aromatic amines and BaP itself points to the central role of several enzyme families.

Cytochrome P450 (CYP) Mediated Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is paramount in the initial oxidation of xenobiotics, including PAHs. For the parent compound BaP, enzymes such as CYP1A1 and CYP1B1 are crucial in catalyzing the formation of epoxides, particularly at the 7,8-position. This is a key activation step leading to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), a potent carcinogen.

For this compound, CYP enzymes could potentially catalyze two principal types of reactions:

Ring Oxidation: Similar to BaP, oxidation could occur on the aromatic ring system. However, studies on compounds like 7-fluorobenzo[a]pyrene (B1197169) have shown that substitution at the 7-position can inhibit the formation of the critical 7,8-dihydrodiol metabolite, effectively blocking the classical diol-epoxide pathway. nih.gov An amino group at this position would likely also block this specific route of activation.

N-Oxidation: The amino group itself is a primary target for oxidation by CYP enzymes (and flavin-containing monooxygenases). This process can lead to the formation of N-hydroxy (hydroxylamine) and nitroso intermediates.

Role of Other Enzymes in Metabolic Pathways

Beyond the initial CYP-mediated oxidation, other enzymatic systems are critical in the biotransformation of aromatic compounds.

Peroxidases: Enzymes such as prostaglandin (B15479496) H synthase and myeloperoxidase can catalyze the co-oxidation of aromatic amines. This process involves one-electron oxidation to form a nitrogen-centered radical cation, a highly reactive species.

Phase II Conjugating Enzymes: Following oxidation, metabolites are typically conjugated by Phase II enzymes to increase their polarity. These include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). For aromatic amines, N-hydroxy metabolites can be further activated by SULTs or UGTs to form reactive esters that can bind to DNA.

Formation of Reactive Metabolites and Intermediates

The metabolic activation of aromatic amines often proceeds via pathways distinct from their non-substituted PAH counterparts. For this compound, the following reactive species are plausible based on general principles of aromatic amine metabolism:

N-hydroxy-7-aminobenzo[a]pyrene: Formed via N-oxidation, this hydroxylamine (B1172632) derivative can be a key intermediate. It can undergo further activation or decompose to other reactive species.

Nitrenium Ions: The N-hydroxy metabolite can be further activated, for instance by protonation or conjugation, to form a highly electrophilic nitrenium ion. These ions are potent mutagens capable of reacting with DNA bases, primarily guanine (B1146940) and adenine.

Radical Cations: One-electron oxidation of the parent amine, often mediated by peroxidases, results in a radical cation intermediate. researchgate.net

Species-Specific Differences in this compound Metabolism

Significant species-specific differences exist in the expression and activity of xenobiotic-metabolizing enzymes. These differences are well-documented for BaP metabolism, where variations in CYP and Phase II enzyme profiles between rodents and humans lead to different metabolite profiles and susceptibilities to carcinogenesis. nih.gov

For this compound, it is highly probable that similar species-specific differences would be observed. The relative contributions of ring oxidation versus N-oxidation pathways, and the specific activities of the various CYP isoforms and conjugating enzymes, would likely vary between species such as rats, mice, and humans. However, without direct comparative metabolic studies on this compound, any discussion of these differences remains speculative.

Dna Adduct Formation and Molecular Interactions of 7 Aminobenzo a Pyrene Metabolites

Mechanisms of Covalent Binding to Nucleic Acids

The covalent binding of 7-aminobenzo[a]pyrene metabolites to DNA is a process that requires metabolic activation to generate an electrophilic reactant. Unlike the parent compound benzo[a]pyrene (B130552), which is primarily activated via a diol-epoxide pathway, aromatic amines like 7-ABP are typically activated through N-oxidation.

This process is initiated by cytochrome P450 enzymes, which catalyze the oxidation of the amino group to form N-hydroxy-7-aminobenzo[a]pyrene. This N-hydroxy metabolite can then be further activated, for instance by protonation or enzymatic O-acetylation or O-sulfonylation, to generate a highly reactive and unstable arylnitrenium ion. This electrophilic nitrenium ion is the ultimate carcinogenic species that readily attacks nucleophilic sites on DNA bases.

Guanine (B1146940) has been identified as the primary target for arylnitrenium ions. The reaction typically occurs at the C8 and N2 positions of guanine, due to their high nucleophilicity. The positively charged nitrenium ion forms a covalent bond with these positions, resulting in a bulky chemical lesion attached to the DNA backbone. This mechanism is analogous to that observed for other carcinogenic aromatic amines. For the structurally related compound, N-hydroxy-3-aminobenzo[a]pyrene, its reaction with calf thymus DNA was found to produce a predominant adduct, 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene. This suggests that the ultimate reactive species is the nitrenium ion, which then binds to the N2 position of deoxyguanosine.

Identification and Characterization of Specific DNA Adducts

The precise identification of DNA adducts is crucial for understanding the mutagenic specificity of a chemical carcinogen. For metabolites of aminobenzo[a]pyrenes, the primary adducts formed are with purine (B94841) bases, particularly guanine.

While specific adducts for the 7-amino isomer are not extensively detailed in the available literature, strong evidence from related compounds points to the likely structures. Research on N-hydroxy-3-aminobenzo[a]pyrene demonstrated the formation of a major adduct identified as 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene . This adduct results from the covalent binding of the benzo[a]pyrene ring at its C6 position to the exocyclic N2 amino group of guanine. The formation of this adduct is consistent with the generation of a nitrenium ion centered on the nitrogen atom of the amino group, which then leads to an electrophilic attack on the guanine base.

It is highly probable that this compound forms analogous adducts. The metabolic activation via an N-hydroxy intermediate would generate a nitrenium ion that could react with DNA. The most likely targets would be the nucleophilic centers in DNA, leading to adducts such as:

N-(deoxyguanosin-8-yl)-7-aminobenzo[a]pyrene

2-(deoxyguanosin-N2-yl)-7-aminobenzo[a]pyrene

Adducts with adenine, such as at the N6 position, are also possible, though typically less frequent than guanine adducts for aromatic amines.

The characterization of these adducts relies on sensitive analytical techniques. Methods like ³²P-postlabeling are used to detect the presence of adducts, while structural elucidation is achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the determination of the exact site of attachment on both the carcinogen and the DNA base, as well as the stereochemistry of the adduct.

Potential Adduct DNA Base Attachment Site on Base Attachment Site on 7-ABP (Inferred)
N-(deoxyguanosin-8-yl)-7-aminobenzo[a]pyreneGuanineC8Amino Nitrogen
2-(deoxyguanosin-N2-yl)-7-aminobenzo[a]pyreneGuanineN2Carbon on B[a]P ring (e.g., C6)
N-(deoxyadenosin-N6-yl)-7-aminobenzo[a]pyreneAdenineN6Carbon on B[a]P ring

This table is based on adducts formed by analogous aromatic amines and represents likely structures for this compound.

Adduct Stability and Persistence in Biological Systems

Once formed, the stability and persistence of DNA adducts are critical determinants of their carcinogenic potential. If an adduct is chemically unstable or is rapidly removed by cellular DNA repair mechanisms, it may not persist long enough to cause a mutation.

Bulky aromatic amine adducts, such as those anticipated for this compound, are generally considered to be chemically stable, distorting lesions. Unlike some adducts that can lead to spontaneous depurination (cleavage of the bond between the base and the sugar), these bulky adducts form stable covalent linkages.

Their persistence in a cell is therefore primarily governed by the efficiency of DNA repair. Studies on adducts from the parent compound, benzo[a]pyrene, show that their persistence can vary significantly depending on the tissue type and the specific type of adduct. For instance, naphthalene-DNA adducts, which are smaller polycyclic aromatic hydrocarbon adducts, have been observed to persist for at least 72 hours in both the lung and liver of mice, indicating that cellular repair does not immediately remove all lesions.

The persistence of this compound adducts in a biological system would depend on several factors:

The rate of DNA repair: The efficiency of the nucleotide excision repair pathway in recognizing and removing the specific adduct.

Cellular turnover: The rate of cell division and death in the target tissue can lead to the dilution or elimination of adducted cells.

Adduct structure: The precise conformation of the adduct within the DNA helix can influence its recognition by repair enzymes.

Persistent adducts that are not repaired before DNA replication can lead to the fixation of mutations in the genome.

Impact on DNA Replication and Repair Mechanisms

The presence of a bulky this compound adduct in the DNA template poses a significant challenge to the cellular machinery responsible for DNA replication and repair.

Impact on DNA Replication: A large adduct physically obstructs the progression of the high-fidelity DNA polymerases responsible for normal DNA replication. When a replicative polymerase encounters such a lesion, it often stalls, which can lead to the collapse of the replication fork and potentially cell death. nih.gov To overcome this blockage, cells can employ a tolerance mechanism known as translesion synthesis (TLS). nih.gov TLS is carried out by specialized, low-fidelity DNA polymerases that can replicate across the damaged template. nih.gov

Replication Blockage: Studies on benzo[a]pyrene-guanine adducts show they can severely inhibit the extension of a DNA primer by DNA polymerases. nih.gov

Translesion Synthesis (TLS): Specialized polymerases, such as polymerase kappa (pol κ), can bypass bulky benzo[a]pyrene-guanine adducts. nih.gov However, this bypass is often error-prone, with the polymerase inserting an incorrect base opposite the adducted base. stonybrookmedicine.edu For example, a G-to-T transversion is a common mutation resulting from the bypass of a benzo[a]pyrene-guanine adduct. This process is a major source of the mutations that can initiate cancer. nih.govstonybrookmedicine.edu

Interaction with DNA Repair Mechanisms: The primary defense mechanism against bulky DNA adducts is the Nucleotide Excision Repair (NER) pathway. nih.govwikipedia.org NER is a versatile system that recognizes and removes a wide variety of helix-distorting lesions. nih.gov

The process involves the following key steps:

Damage Recognition: Proteins in the NER pathway, such as the XPC complex, recognize the structural distortion in the DNA helix caused by the adduct. nih.gov

Excision: A segment of the damaged DNA strand, typically 24-32 nucleotides long, is excised by endonucleases.

Synthesis and Ligation: A DNA polymerase fills in the resulting gap using the undamaged strand as a template, and DNA ligase seals the final nick. wikipedia.org

The efficiency of NER can be influenced by the specific structure and conformation of the adduct. nih.gov Adducts that are poor substrates for NER are more persistent and therefore have a higher probability of causing mutations. nih.gov If the NER system is overwhelmed or deficient, as in the genetic disorder Xeroderma Pigmentosum, individuals are extremely susceptible to cancers caused by DNA-damaging agents. wikipedia.org

Process Interaction with this compound Adduct (Inferred) Potential Outcome
DNA Replication Stalling of high-fidelity DNA polymerases. nih.govReplication fork collapse, cell cycle arrest.
Translesion Synthesis (TLS) Bypass of the adduct by specialized low-fidelity polymerases (e.g., pol κ). nih.govnih.govSurvival of the cell but with a high probability of introducing a mutation (e.g., G→T transversion).
Nucleotide Excision Repair (NER) Recognition of the helix distortion and removal of the adduct-containing DNA segment. nih.govError-free repair, restoration of the original DNA sequence.

This table infers the interactions for this compound based on data from other bulky benzo[a]pyrene adducts.

Genotoxic and Mutagenic Potential of 7 Aminobenzo a Pyrene

Induction of Gene Mutations and Chromosomal Aberrations

There is currently a lack of specific studies investigating the ability of 7-Aminobenzo[a]pyrene to induce gene mutations or chromosomal aberrations.

In Vitro Genotoxicity Assays

No specific data from in vitro genotoxicity assays for this compound could be identified in the public domain.

In Vivo Genotoxicity Studies

Detailed results from in vivo genotoxicity studies specifically examining the effects of this compound are not available in the reviewed literature.

Role of DNA Adducts in Mutagenesis

The formation of DNA adducts by this compound and their specific role in the process of mutagenesis have not been sufficiently investigated to provide a detailed account.

Carcinogenic Implications and Tumorigenesis Studies of 7 Aminobenzo a Pyrene

Evaluation of Carcinogenic Activity in Animal Models

Benzo[a]pyrene (B130552) (B[a]P) is a potent carcinogen that has been shown to induce tumors in a wide array of animal species. nih.gov Its carcinogenicity has been confirmed in numerous experimental models, including mice, rats, and hamsters, following various routes of exposure such as oral, dermal, inhalation, and injection. nih.gov The robust and extensive evidence from these animal studies firmly establishes B[a]P as a carcinogen in experimental settings. nih.gov

Studies have demonstrated that the carcinogenic action of B[a]P is mediated through the aryl hydrocarbon receptor (AhR). nih.gov In experiments using AhR-deficient mice, the animals were found to be resistant to B[a]P-induced tumor formation. nih.gov Both subcutaneous injection and topical application of B[a]P failed to produce tumors in mice lacking the AhR gene, while their AhR-positive counterparts developed tumors, providing direct evidence for the essential role of this receptor in B[a]P's carcinogenicity. nih.gov

The infant mouse model has also been utilized to evaluate the tumorigenicity of B[a]P, demonstrating the development of significant tumor incidence in target tissues. The carcinogenic potential of B[a]P is not only observed when administered alone but also in the context of complex organic mixtures, although the presence of other compounds can modulate its activity.

Summary of Benzo[a]pyrene Carcinogenicity in Animal Models
Animal ModelKey FindingsCitation
Mice (General)Induces skin, lung, and liver tumors. nih.gov
Mice (AhR-deficient)Resistant to B[a]P-induced skin tumors, indicating the essential role of the Aryl Hydrocarbon Receptor. nih.gov
RatsInduces lung and mammary gland tumors. An oral carcinogenicity study in Wistar rats showed hepatocellular carcinomas and forestomach tumors as the main findings. nih.govnih.gov
HamstersDevelops lung and forestomach tumors. nih.gov

Tissue-Specific Carcinogenesis and Tumor Spectrum

The carcinogenic effects of Benzo[a]pyrene are not uniform across all tissues; instead, it exhibits a distinct pattern of tissue-specific carcinogenesis, inducing a spectrum of tumors in various organs. The specific target organs and the types of tumors that develop are influenced by the route of exposure and the animal model studied.

In various animal species, B[a]P has been shown to induce:

Lung Tumors: Observed in mice, rats, and hamsters. nih.gov

Skin Tumors: Commonly induced in mice following dermal application. nih.gov

Liver Tumors: Reported in mice and rats. nih.govnih.gov

Forestomach Tumors: Occur in mice and hamsters. nih.govnih.gov

Mammary Gland Tumors: Induced in rats. nih.gov

A long-term oral study in Wistar rats further expanded this spectrum, revealing hepatocellular carcinomas and forestomach tumors as the primary malignancies. nih.gov Additionally, tumors of the auditory canal, skin, oral cavity, small intestine, and kidney, as well as soft tissue sarcomas, were observed. nih.gov This highlights the systemic carcinogenic potential of orally administered B[a]P.

Association with Oncogene and Tumor Suppressor Gene Mutations

The carcinogenic activity of Benzo[a]pyrene is fundamentally linked to its ability to induce mutations in critical genes that regulate cell growth and division, specifically oncogenes and tumor suppressor genes. The metabolic products of B[a]P form covalent adducts with DNA, leading to genetic alterations that can initiate cancer. nih.gov

A hallmark of B[a]P-induced mutagenesis is the induction of G→T transversion mutations. nih.gov This specific type of mutation has been frequently observed in the TP53 tumor suppressor gene in human lung cancers associated with smoking and is consistent with the DNA damage caused by B[a]P metabolites. nih.gov

Key gene targets include:

TP53 (p53): Studies on B[a]P-induced murine skin tumors revealed frequent heterozygous missense mutations in the p53 gene, with a high proportion (70%) being G→T transversions. nih.gov These mutations often occur at specific hotspots within the gene, such as codons 157, 248, and 273, which are also mutational hotspots in human lung cancer. nih.gov

KRAS and HRAS (Ras family): DNA adducts formed by B[a]P metabolites are known to induce mutations in the K-RAS oncogene in lung tumors. nih.gov Studies in mice have also shown that combined exposure to B[a]P and UVA radiation can synergistically cause mutations in the H-ras gene in skin, even before tumors become physically apparent. nih.gov

Gene Mutations Associated with Benzo[a]pyrene Exposure
GeneGene TypeType of MutationAssociated Cancer (in studies)Citation
TP53Tumor SuppressorG→T transversions; missense mutationsLung Cancer, Skin Tumors nih.govnih.gov
K-RASOncogeneActivating mutationsLung Tumors nih.gov
H-RASOncogenePoint mutations (e.g., GGA→GAA)Skin Tumors nih.gov

Mechanistic Insights into Carcinogenic Pathways

The carcinogenicity of Benzo[a]pyrene is not due to the compound itself but rather to its metabolic activation into highly reactive intermediates that damage DNA. nih.gov This process involves a series of well-characterized enzymatic steps, primarily centered around the cytochrome P450 (CYP) enzyme system. theabcjournal.com

The primary mechanistic pathways include:

The Diol-Epoxide Pathway: This is the most widely studied and accepted mechanism for B[a]P carcinogenesis. nih.gov

Step 1: B[a]P is first oxidized by CYP enzymes (notably CYP1A1 and CYP1B1) to form B[a]P-7,8-epoxide. nih.govtheabcjournal.com

Step 2: The enzyme epoxide hydrolase converts the epoxide into B[a]P-7,8-dihydrodiol. nih.govtheabcjournal.com

Step 3: This dihydrodiol is then re-oxidized by CYP enzymes to form the ultimate carcinogen, Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). theabcjournal.commdpi.com

Step 4: BPDE is highly electrophilic and readily reacts with the nucleophilic sites on DNA, particularly the N2 position of guanine (B1146940), to form stable covalent adducts (e.g., anti-BPDE-deoxyguanosine). nih.govmdpi.com These bulky adducts distort the DNA helix, leading to errors during DNA replication and resulting in permanent mutations, such as the characteristic G→T transversions. nih.govnih.gov

The Radical-Cation Pathway: This alternative mechanism involves a one-electron oxidation of B[a]P by peroxidases or CYPs to form a B[a]P radical cation. mdpi.com This reactive species can also bind to DNA and cause damage.

The o-quinone Pathway: B[a]P-7,8-dihydrodiol can be oxidized by aldo-keto reductases to form B[a]P-7,8-quinone. nih.gov This quinone can generate reactive oxygen species (ROS) through redox cycling, which in turn can cause oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine and DNA strand breaks. nih.govmdpi.com

The entire process of metabolic activation is initiated through the Aryl Hydrocarbon Receptor (AhR). nih.govtheabcjournal.com B[a]P binds to AhR, which then translocates to the nucleus and induces the transcription of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1. nih.gov This induction primes the cell for the metabolic activation of B[a]P, making the AhR pathway a critical determinant of B[a]P's carcinogenic potential. nih.gov

Oxidative Stress and Cellular Responses Mediated by 7 Aminobenzo a Pyrene

Generation of Reactive Oxygen Species (ROS) and Nitrosative Stress

There is no specific information available in the search results regarding the generation of Reactive Oxygen Species (ROS) or nitrosative stress directly caused by 7-Aminobenzo[a]pyrene. Research has focused on the parent compound, Benzo[a]pyrene (B130552), which is known to generate ROS during its metabolic processes mdpi.com. However, these findings cannot be directly attributed to this compound without specific studies on the amino-substituted derivative. Studies on Benzo[a]pyrene have shown it can induce an early increase in markers of nitrosative stress, such as 3-nitrotyrosine nih.gov.

Modulation of Antioxidant Enzyme Systems

The effects of this compound on antioxidant enzyme systems have not been detailed in the available scientific literature. For the parent compound, Benzo[a]pyrene, studies have shown that it can disturb the activity of antioxidant enzymes mdpi.com. For instance, exposure to BaP has resulted in significantly increased activities of superoxide dismutase (SOD) and catalase (CAT) in erythrocytes shortly after exposure nih.gov. Another study noted that BaP treatment led to initial increases in SOD, CAT, and glutathione (B108866) S-transferase (GST) activities, which then decreased over time nih.gov. Without specific research, it is unknown if this compound would produce similar or different effects on these enzyme systems.

Lipid Peroxidation and Protein Oxidation

Specific data on lipid peroxidation and protein oxidation induced by this compound is not available in the provided search results. The parent compound, Benzo[a]pyrene, has been shown to cause oxidative alterations to lipids nih.gov. Treatment with BaP significantly increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the sera of rats nih.gov. Furthermore, BaP is known to increase lipid peroxidation and protein carbonylation mdpi.com.

Inflammatory Responses and Signaling Pathways

There is no information in the search results detailing the specific inflammatory responses or signaling pathways activated by this compound. Exposure to the parent compound, Benzo[a]pyrene, is known to play a role in carcinogenesis, a process that can be modified by the presence of inflammation nih.gov. BaP exposure can induce inflammatory cytokine release through the activation of the aryl hydrocarbon receptor (AhR) and NF-κB signaling pathways nih.govresearchgate.net. Inflammation can activate various transcriptional pathways, including those mediated by NF-κB, STAT-3, and HIF-1, which can interact with the AhR pathway and potentially boost BaP-induced carcinogenesis nih.gov.

Epigenetic Modifications Induced by 7 Aminobenzo a Pyrene

Alterations in DNA Methylation Patterns

There is currently no available research data on whether 7-Aminobenzo[a]pyrene induces alterations in DNA methylation patterns.

Histone Modifications and Chromatin Remodeling

Scientific literature does not currently contain findings on the impact of this compound on histone modifications or chromatin remodeling processes.

Dysregulation of Non-coding RNAs (e.g., microRNAs)

The effects of this compound on the expression and function of non-coding RNAs, such as microRNAs, have not been documented in available scientific studies.

Intergenerational and Transgenerational Epigenetic Effects

There is no research available to suggest or detail any intergenerational or transgenerational epigenetic effects resulting from exposure to this compound.

Advanced Analytical Methodologies for Detection and Quantification of 7 Aminobenzo a Pyrene and Its Metabolites

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating 7-Aminobenzo[a]pyrene and its metabolites from complex mixtures prior to their quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalently used methods. cdc.govnih.govencyclopedia.pub

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with fluorescence or ultraviolet (UV) detectors, is a powerful tool for the analysis of benzo[a]pyrene (B130552) derivatives. cdc.govnih.gov Reversed-phase HPLC using columns like C18 is common, allowing for the separation of metabolites based on their polarity. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of a wide range of metabolites with varying polarities. nih.govresearchgate.net For instance, a mobile phase consisting of an acetonitrile/water gradient can effectively separate mono- and di-hydroxylated metabolites of benzo[a]pyrene. nih.gov The sensitivity of HPLC methods for benzo[a]pyrene and its metabolites can reach into the picogram range, with detection limits as low as 0.02 µg/L reported for some applications. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information for analyte identification. cdc.govshimadzu.com This technique is particularly suitable for volatile and thermally stable compounds. For the analysis of polar metabolites, a derivatization step is often necessary to increase their volatility. researchgate.net GC-MS has been successfully used to determine trace levels of benzo[a]pyrene and other polycyclic aromatic hydrocarbons (PAHs) in complex matrices such as human tissue and food products. nih.govmdpi.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, allowing for quantification at very low levels (e.g., lower limit of quantification of 50 pg/L for a benzo[a]pyrene metabolite in urine). nih.gov

Table 9.1: Comparison of Chromatographic Techniques for Benzo[a]pyrene Metabolite Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Coupled Detectors Fluorescence (FLD), Ultraviolet (UV), Mass Spectrometry (MS)Mass Spectrometry (MS, MS/MS), Flame Ionization (FID)
Sample Requirements Soluble in the mobile phase. Suitable for non-volatile and thermally labile compounds.Volatile and thermally stable. Derivatization may be required for polar metabolites.
Typical Application Analysis of a wide range of BaP metabolites, including conjugates, in biological fluids and tissues. nih.govnih.govAnalysis of BaP and less polar metabolites in environmental and food samples. shimadzu.commdpi.comnih.gov
Advantages High versatility, suitable for a broad range of polarities, non-destructive.High resolution, high sensitivity, provides structural information for identification.
Limitations Lower resolution compared to capillary GC.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Spectroscopic and Spectrometric Approaches (e.g., Fluorescence, Mass Spectrometry)

Spectroscopic and spectrometric detectors are integral components of modern analytical systems for the identification and quantification of this compound.

Fluorescence Spectroscopy: Fluorescence detection is highly sensitive and selective for aromatic compounds like this compound, which exhibit native fluorescence. shimadzu-webapp.eu When coupled with HPLC, fluorescence detectors can achieve very low detection limits. thermofisher.com The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Synchronous fluorescence spectroscopy (SFS), where both excitation and emission wavelengths are scanned simultaneously with a constant offset, can be used to resolve overlapping spectra in mixtures, enhancing specificity. shimadzu-webapp.eucabidigitallibrary.org This method has been applied to the rapid analysis of PAHs in complex solvent extracts from soil and other matrices. cabidigitallibrary.org Room-temperature fluorescence excitation-emission matrices (RTF-EEMs) can also be used to identify and distinguish between co-eluting PAH isomers in HPLC fractions without further separation. mdpi.com

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions and is a powerful tool for both quantitative analysis and structural elucidation. When coupled with either GC or LC, it provides a two-dimensional analysis that greatly enhances selectivity.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for analyzing a wide range of metabolites, including polar and non-volatile compounds. mdpi.com It has been used to identify various benzo[a]pyrene metabolites, such as conjugates with glutathione (B108866) and N-acetyl-L-cysteine, in human lung cells. nih.gov

GC-MS: As mentioned previously, GC-MS is a standard for robust and sensitive PAH analysis. cdc.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level analysis in complex matrices. s4science.at The development of GC-MS/MS methods has further improved sensitivity and accuracy for quantifying biomarkers like benzo[a]pyrene tetrol in urine. nih.gov Accelerator Mass Spectrometry (AMS) coupled with UPLC offers ultra-sensitive detection, enabling studies in humans with very low, environmentally relevant doses of [14C]-labeled benzo[a]pyrene. nih.govosti.gov

Table 9.2: Spectroscopic and Spectrometric Detection Methods
MethodPrincipleTypical CouplingAdvantagesCommon Analytes
Fluorescence Spectroscopy Measures light emitted by a molecule after absorbing light.HPLCHigh sensitivity, high selectivity for fluorescent compounds. thermofisher.comshimadzu-webapp.euParent PAHs, hydroxylated metabolites. researchgate.net
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio.GC, HPLC, UPLCHigh specificity, structural information, high sensitivity. cdc.govnih.govParent PAHs, a wide range of metabolites including conjugates and adducts. nih.govnih.gov
Tandem MS (MS/MS) Involves multiple stages of mass analysis for increased selectivity.GC, LCExtremely high selectivity and sensitivity, reduces matrix interference. mdpi.comnih.govTrace-level biomarkers (e.g., tetrols) in complex biological matrices. nih.gov
Accelerator MS (AMS) Measures rare isotopes (e.g., 14C) with extreme sensitivity.UPLCUnparalleled sensitivity for isotopically labeled compounds. nih.gov[14C]-labeled BaP and its metabolites in human micro-dosing studies. nih.govosti.gov

Immunoassays for Metabolites and Adducts (e.g., ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput and cost-effective approach for screening and quantifying benzo[a]pyrene metabolites and their adducts with DNA or proteins. nih.gov These methods rely on the specific binding of antibodies to the target analyte.

Competitive ELISAs are commonly used for detecting PAH-DNA adducts. rti.org In this format, the sample analyte competes with a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample. Monoclonal antibodies have been developed by immunizing mice with antigens like 6-aminobenzo[a]pyrene or benzo[a]pyrenediol-epoxide (BPDE)-modified DNA. nih.govrti.orgepa.gov

These assays have demonstrated high sensitivity, capable of detecting adducts at levels of approximately 1 adduct per 10^8 nucleotides. rti.org While ELISAs can be highly sensitive, they may exhibit cross-reactivity with other structurally similar PAHs or their metabolites. nih.govepa.gov Therefore, they are often used as a screening tool, with positive results typically confirmed by more specific methods like LC-MS/MS. Sandwich ELISAs have also been developed to measure intact BPDE-albumin adducts directly in human plasma, serving as a valuable biomarker of exposure. nih.gov

Table 9.3: Characteristics of Immunoassays for BaP Derivatives
Assay TypeTarget AnalytePrincipleSensitivityKey Features
Competitive ELISA BaP Metabolites in UrineCompetition between sample metabolites and enzyme-labeled BaP for antibody binding sites.50% inhibition at 4-15 pmol. nih.govCan serve as a general indicator of exposure to PAHs; may show cross-reactivity. nih.govepa.gov
Competitive ELISA BPDE-DNA AdductsCompetition between adducts in sample DNA and BPDE-DNA coated on the plate for antibody binding.~1 adduct / 10^8 nucleotides. rti.orgnih.govUseful for assessing DNA damage in human tissues; sensitivity comparable to fluorescence methods. rti.org
Sandwich ELISA BPDE-Albumin AdductsCapture antibody binds the BPDE moiety, and a detection antibody binds the albumin protein.fmol/mg HSA range. nih.govMeasures intact protein adducts directly in plasma, providing a biomarker of recent exposure. nih.gov

Sample Preparation and Extraction Methods for Complex Matrices

Effective sample preparation is a critical step to isolate this compound and its metabolites from complex biological and environmental matrices, remove interfering substances, and concentrate the analytes before instrumental analysis. nih.govnih.gov

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, such as ethyl acetate, n-hexane, or dichloromethane. thermofisher.comnih.govmdpi.com It is widely used but can be labor-intensive and consume large volumes of organic solvents. nih.govmdpi.com

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to selectively adsorb the analytes from a liquid sample. nih.gov Interfering compounds are washed away, and the analytes are then eluted with a small volume of solvent. C18 cartridges are frequently used for extracting PAHs and their metabolites. nih.gov On-line SPE systems can be coupled directly to HPLC instruments, automating the cleanup and injection process and improving reproducibility. thermofisher.com

Soxhlet Extraction and Sonication: These are common methods for extracting PAHs from solid samples like tissues or soils. cdc.govnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for PAHs in food matrices like bread. nih.gov It involves an extraction/partitioning step with a solvent (e.g., acetone) and salts (e.g., MgSO4, NaCl), followed by a dispersive SPE cleanup step. nih.gov

Miniaturized Extraction Techniques: To reduce solvent consumption and sample volume, newer microextraction techniques have been developed. These include solid-phase microextraction (SPME), magnetic solid-phase extraction (MSPE), and fabric phase sorptive extraction (FPSE). nih.govencyclopedia.pub

The choice of extraction method depends on the analyte's properties, the nature of the sample matrix, and the required sensitivity of the subsequent analysis. nih.gov For example, for fatty food samples, a saponification step may be required to break down fats, followed by extraction and cleanup on silica gel or Florisil columns. cdc.govs4science.at

Table 9.4: Overview of Sample Preparation and Extraction Techniques
TechniquePrincipleSample TypeAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Liquid (urine, plasma), Aqueous extracts. mdpi.comSimple, effective for large volumes. mdpi.comTime-consuming, large solvent consumption. nih.gov
Solid-Phase Extraction (SPE) Selective adsorption of analytes onto a solid sorbent.Liquid (urine, water), Extracts. nih.govHigh recovery, good cleanup, can be automated. thermofisher.comCartridge cost, potential for clogging.
QuEChERS Salting-out LLE followed by dispersive SPE cleanup.Solid/Semi-solid (food, tissue). nih.govFast, simple, low solvent use, effective cleanup. nih.govMay require method optimization for specific matrix/analyte combinations.
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperature and pressure.Solid (meat, soil). s4science.atFast, efficient, reduced solvent use compared to Soxhlet.High initial instrument cost.
Microextraction (e.g., SPME, MSPE) Use of very small amounts of extraction phase.Liquid, headspace. nih.govencyclopedia.pubMinimal solvent use, high enrichment factor, complies with green chemistry principles. nih.govLimited sample capacity, fiber fragility (SPME).

Biomarkers of 7 Aminobenzo a Pyrene Exposure and Biological Effect

DNA Adducts as Internal Dose Biomarkers

Upon metabolic activation, 7-aminobenzo[a]pyrene, similar to other polycyclic aromatic hydrocarbons (PAHs), can form covalent adducts with DNA. These DNA adducts are considered reliable biomarkers of internal dose and genotoxicity, as their formation is a critical initiating event in chemical carcinogenesis.

While direct studies on this compound are limited, research on structurally related amino-PAHs provides significant insights. For instance, the reduction of 3-nitrobenzo[a]pyrene leads to the formation of N-hydroxy-3-amino-B[a]P, which reacts with DNA to form the major adduct, 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P. nih.gov This finding is crucial as it demonstrates the capacity of an amino-benzo[a]pyrene derivative to form a stable DNA adduct at the N2 position of guanine (B1146940). This process is facilitated by mammalian nitroreductases, such as xanthine (B1682287) oxidase, which can metabolize the parent compound into a reactive derivative capable of binding to DNA. nih.gov

The formation of such adducts serves as a molecular fingerprint of exposure and metabolic activation. Advanced analytical techniques, particularly those involving mass spectrometry, are pivotal for the unambiguous identification and quantification of these adducts in biological samples. rsc.orgtera.org

Table 1: Example of a DNA Adduct Formed by an Amino-Benzo[a]pyrene Derivative

CompoundReactive IntermediateDNA AdductSite of Adduction
3-Nitrobenzo[a]pyreneN-hydroxy-3-amino-B[a]P6-(deoxyguanosin-N2-yl)-3-amino-B[a]PN2 of deoxyguanosine

This table is based on data from the metabolic activation of 3-nitrobenzo[a]pyrene, a related amino-PAH.

Urinary Metabolites as Exposure Indicators

The analysis of urinary metabolites is a non-invasive method to assess recent exposure to xenobiotics. For PAHs, hydroxylated metabolites are common indicators of exposure. nih.gov While specific urinary metabolites of this compound are not extensively documented in the reviewed literature, the metabolic pathways of its parent compound, BaP, are well-characterized and offer a predictive framework.

BaP is metabolized to a variety of hydroxylated compounds, which are then conjugated and excreted in the urine. nih.govcdc.gov Key urinary metabolites of BaP include 3-hydroxybenzo[a]pyrene and 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene. nih.gov The development of immunologic methods, such as enzyme-linked immunosorbent assays (ELISA), has been explored for the detection of BaP metabolites. Monoclonal antibodies have been developed using 6-aminobenzo[a]pyrene as an immunogen, indicating the potential for creating similar assays for this compound. nih.gov These immunoassays can be sensitive indicators of exposure to a class of related compounds. nih.gov

Table 2: Common Urinary Metabolites of the Parent Compound, Benzo[a]pyrene (B130552)

Parent CompoundMetaboliteAnalytical Method
Benzo[a]pyrene3-Hydroxybenzo[a]pyreneHPLC with fluorescence detection
Benzo[a]pyrene7,8,9,10-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyreneHPLC with fluorescence detection

This table presents data for the parent compound, Benzo[a]pyrene, as a reference for potential metabolites of this compound.

Oxidative Stress Markers (e.g., 8-OHdG)

Exposure to PAHs and their derivatives can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell. This can lead to damage of cellular macromolecules, including DNA. A key biomarker of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) or its nucleobase equivalent, 8-oxoguanine. nih.gov

Studies on BaP have shown that its metabolism can generate ROS, leading to the formation of 8-OHdG. nih.gov The metabolic activation of BaP can synergize with other factors, such as ultraviolet A (UVA) radiation, to enhance the formation of 8-OHdG. nih.gov This suggests that exposure to this compound could also potentially lead to oxidative DNA damage. The measurement of 8-OHdG in urine or cellular DNA is a widely used biomarker to assess the extent of oxidative stress and its potential contribution to the toxic effects of xenobiotics. nih.gov

Table 3: Biomarker of Oxidative DNA Damage

BiomarkerType of DamageSignificance
8-hydroxy-2'-deoxyguanosine (8-OHdG)Oxidative DNA DamageIndicates cellular oxidative stress and potential for mutagenesis.

Epigenetic Biomarkers (e.g., DNA Methylation Changes)

Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. Aberrant DNA methylation patterns, including both hypermethylation and hypomethylation, are associated with various diseases, including cancer. Exposure to environmental carcinogens can induce such epigenetic changes.

Research on BaP has demonstrated its ability to alter DNA methylation patterns. nih.govcellmolbiol.org BaP exposure can lead to both genome-wide hypomethylation and gene-specific hypermethylation, which can result in the silencing of tumor suppressor genes or the activation of proto-oncogenes. nih.govnih.gov These changes in DNA methylation can serve as epigenetic biomarkers of exposure and effect. nih.govnih.gov Given the structural similarity, it is plausible that this compound could also influence DNA methylation, although direct evidence is not prevalent in the current body of literature.

Table 4: Potential Epigenetic Effects Based on the Parent Compound, Benzo[a]pyrene

Epigenetic AlterationPotential Consequence
Global DNA HypomethylationGenomic instability
Promoter HypermethylationSilencing of tumor suppressor genes

This table is based on the known epigenetic effects of the parent compound, Benzo[a]pyrene.

Application in Human Biomonitoring and Epidemiological Studies

The aforementioned biomarkers are integral to human biomonitoring programs and epidemiological studies designed to assess the risk associated with exposure to environmental and occupational carcinogens. nih.gov By measuring these biomarkers in human populations, researchers can establish links between exposure to specific agents and the incidence of disease.

For PAHs, urinary metabolites such as 1-hydroxypyrene (B14473) have been widely used as biomarkers of exposure in occupational settings. nih.gov DNA adducts have been measured in various human tissues to assess the genotoxic effects of PAH exposure. nih.gov While epidemiological studies specifically targeting this compound are not widely reported, the methodologies and biomarker strategies developed for its parent compound, BaP, and other PAHs provide a robust framework for future research. nih.govnih.govepa.gov Such studies are essential for understanding the human health risks posed by this compound and for developing effective public health interventions and regulatory policies.

Future Research Directions in 7 Aminobenzo a Pyrene Toxicology and Carcinogenesis

Interplay with Environmental Mixtures and Co-ExposuresSpecific data on the toxicological interactions of 7-Aminobenzo[a]pyrene within environmental mixtures is not available. Research highlights the importance of studying the synergistic or antagonistic effects of complex PAH mixtures, as single-compound assessments may underestimate true environmental risk.ki.senih.govFuture work is needed to understand how this compound interacts with other common pollutants and the toxicological consequences of such co-exposures.

Due to these significant gaps in the scientific literature, generating the requested article would lead to speculation and would not meet the required standards of scientific accuracy and adherence to the specified compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 7-Aminobenzo[a]pyrene in environmental or biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) are standard methods. For environmental samples, ensure proper sample preparation (e.g., solid-phase extraction) to isolate the compound from matrices. Calibrate instruments using certified analytical standards (e.g., 50 µg/mL toluene solutions) and validate detection limits via spiked recovery experiments .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize exposure. Refer to safety data sheets (SDS) for related polycyclic aromatic hydrocarbons (PAHs), such as 7-Hydroxybenzo[a]pyrene, which recommend immediate decontamination upon contact and proper waste disposal. Conduct regular air monitoring if synthesizing or aerosolizing the compound .

Q. What are the key physicochemical properties of this compound that influence its reactivity in experimental systems?

  • Methodological Answer : The amino group (-NH₂) at the 7-position enhances solubility in polar solvents compared to parent benzo[a]pyrene. Characterize its logP (octanol-water partition coefficient) to predict bioavailability and use UV-Vis spectroscopy (λmax ~290 nm) to track stability under varying pH and light conditions .

Q. How can researchers synthesize this compound with high purity for controlled studies?

  • Methodological Answer : Optimize reduction reactions of nitro precursors (e.g., 7-Nitrobenzo[a]pyrene) using catalytic hydrogenation (Pd/C, H₂). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) using NMR (¹H/¹³C) and HPLC-UV .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the genotoxic mechanisms of this compound?

  • Methodological Answer : Employ in vitro models (e.g., Ames test with TA98 strain + S9 metabolic activation) to assess mutagenicity. For in vivo studies, use rodent models with controlled dosing (oral/gavage) and measure DNA adducts via ³²P-postlabeling. Include negative controls (vehicle-only) and positive controls (e.g., benzo[a]pyrene) to validate assay sensitivity .

Q. What strategies resolve contradictions in reported data on the metabolic pathways of this compound?

  • Methodological Answer : Conduct comparative metabolomics using liver microsomes (human/rodent) and LC-HRMS to identify phase I/II metabolites. Cross-validate findings with isotopic labeling (e.g., ¹⁴C-7-Aminobenzo[a]pyrene) and reference synthetic standards (e.g., hydroxylated derivatives) to confirm structural assignments .

Q. How can researchers ensure reproducibility when studying this compound's environmental persistence?

  • Methodological Answer : Standardize test conditions (e.g., OECD Guideline 307 for soil degradation studies) with defined parameters (temperature, microbial activity). Use interlaboratory comparisons and report detailed metadata (e.g., soil organic content, humidity) to minimize variability. Archive raw data and analytical protocols in open-access repositories .

Q. What computational approaches are effective in predicting the carcinogenic potential of this compound relative to its structural analogs?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like electrophilicity index and HOMO-LUMO gaps. Validate predictions with in silico docking studies (e.g., binding affinity to aryl hydrocarbon receptor) and compare with experimental tumorigenicity data from chronic exposure models .

Q. How do researchers differentiate between artifacts and true metabolites in this compound biotransformation studies?

  • Methodological Answer : Implement blank controls (incubations without enzymes/substrate) to identify procedural artifacts. Use stable isotope dilution assays (SIDA) with deuterated internal standards and confirm metabolite stability under extraction/storage conditions .

Methodological Frameworks

  • For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions, ensuring alignment with gaps in PAH toxicology .
  • For Data Analysis : Use multivariate statistics (e.g., PCA, ANOVA) to disentangle confounding variables in dose-response studies, and report uncertainties via error propagation models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.